molecular formula C12H20N4 B13828644 2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine

2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine

Cat. No.: B13828644
M. Wt: 220.31 g/mol
InChI Key: ZYBXQCBQRMRPAW-UHFFFAOYSA-N
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Description

2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine is a piperazine-derived compound featuring a pyridinylmethyl substituent on the piperazine ring and an ethylamine side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C12H20N4/c13-4-6-15-7-9-16(10-8-15)11-12-3-1-2-5-14-12/h1-3,5H,4,6-11,13H2

InChI Key

ZYBXQCBQRMRPAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyridin-2-ylmethylpiperazin-1-yl)ethylamine typically involves the reaction of 2-chloromethylpyridine with piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like ethanol or methanol and catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridin-2-ylmethylpiperazin-1-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrogen atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings are functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing piperazine and pyridine moieties exhibit various biological activities. The compound has been studied for its potential in:

  • Antidepressant Activity : Some derivatives of piperazine are known to have antidepressant effects, potentially making this compound a candidate for further research in treating mood disorders.
  • Antimicrobial Properties : Studies have shown that piperazine derivatives can exhibit significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The compound's structure facilitates interactions with bacterial membranes, leading to cell lysis.

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to understand how modifications to its structure can enhance biological activity. For example:

Compound NameStructural FeaturesUnique Properties
2-(4-Methyl-piperazin-1-yl)-ethylamineContains a methyl group on the piperazine ringEnhanced lipophilicity
N-[2-Oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]acetamideContains an acetamide groupPotentially higher bioactivity

These analogs demonstrate how slight structural changes can lead to variations in pharmacological profiles.

Polymer Chemistry

The unique properties of 2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine make it valuable in polymer synthesis. For instance, it can be incorporated into copolymers that exhibit antimicrobial properties.

Case Study: Antimicrobial Polymers
A study synthesized a piperazine-based copolymer that demonstrated significant antibacterial activity against common pathogens. The presence of the piperazine moiety was crucial for the antimicrobial action, attributed to its ability to disrupt bacterial membranes.

Coatings and Surface Modifications

Due to its functional groups, the compound can be used in surface coatings that require antimicrobial properties, making it suitable for applications in healthcare settings where infection control is critical.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets, utilizing techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding interactions.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Mechanism of Action

The mechanism of action of 2-(4-pyridin-2-ylmethylpiperazin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethylpyrimidinyl substituent : The CF₃ group enhances lipophilicity and resistance to oxidative metabolism, making it favorable for pharmacokinetic optimization .
  • Chloroacetyl derivatives : Reactive electrophilic centers (e.g., in ’s compound) enable facile functionalization, a trait absent in the ethylamine-based target compound .

Biological Activity

2-(4-Pyridin-2-ylmethyl-piperazin-1-yl)-ethylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperazine moiety and a pyridine ring. This structural configuration allows for diverse biological interactions, making it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Structural Characteristics

The compound is characterized by the following structure:

Structure 2 4 Pyridin 2 ylmethyl piperazin 1 yl ethylamine\text{Structure }\text{2 4 Pyridin 2 ylmethyl piperazin 1 yl ethylamine}

This structure allows it to engage in various chemical interactions, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperazine and pyridine moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against various fungal strains.
  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly in the central nervous system.

The mechanisms through which this compound exerts its effects include:

  • Binding Affinity : It shows significant binding affinity to various biological targets, including receptors involved in neurotransmission.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as CYP51 and CYP5122A1, which are involved in sterol biosynthesis in pathogens like Leishmania .
  • Antagonistic Properties : It acts as an antagonist at certain cannabinoid receptors, which may be beneficial in treating metabolic disorders .

Antimicrobial Activity

A study conducted on various synthesized alkaloids indicated that this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Enzyme Inhibition

Inhibitory studies revealed that the compound effectively inhibited CYP51, an enzyme critical for sterol synthesis in fungi. This inhibition could potentially lead to its use as an antifungal agent . The selectivity of the compound for different isoforms was also noted, indicating its potential for targeted therapy.

Comparative Analysis with Analog Compounds

The biological activity of this compound can be compared with several structurally related compounds:

Compound NameStructural FeaturesUnique Properties
2-(4-Methyl-piperazin-1-yl)-ethylamineContains a methyl group on the piperazine ringEnhanced lipophilicity
N-[2-Oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]acetamideContains an acetamide groupPotentially higher bioactivity
4-(Pyridin-2-yl)morpholineMorpholine instead of piperazineDifferent pharmacological profile

These analogs share structural similarities but differ significantly in their substituents and biological activities.

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